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Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B1609341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

chemical and pharmaceutical sciences, providing detailed information about molecular

structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 3-octanol
and its positional isomers: 1-octanol, 2-octanol, and 4-octanol. Understanding the distinct NMR

spectral features of these isomers is crucial for their unambiguous identification and

characterization in various research and development settings.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 1-octanol, 2-

octanol, 3-octanol, and 4-octanol. The data has been compiled from various sources and

provides a basis for distinguishing between these isomers. Note that chemical shifts can be

influenced by the solvent used.

Table 1: ¹H NMR Chemical Shift (δ) Data for Octanol Isomers (in ppm)
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Proton
1-Octanol

(CDCl₃)

2-Octanol

(CDCl₃)

3-Octanol

(CDCl₃)[1]
4-Octanol

(CDCl₃)[2]

H-1 3.64 (t) 3.80 (sextet) - -

H-2 1.57 (quintet) 1.45 (m) 1.45 (m) 1.40 (m)

H-3 1.30 (m) 1.29 (m) 3.52 (quintet) 1.40 (m)

H-4 1.30 (m) 1.29 (m) 1.45 (m) 3.58 (quintet)

H-5 1.30 (m) 1.29 (m) 1.31 (m) 1.31 (m)

H-6 1.30 (m) 1.29 (m) 1.31 (m) 1.31 (m)

H-7 1.30 (m) 1.29 (m) 1.31 (m) 1.31 (m)

H-8 0.88 (t) 0.89 (t) 0.90 (t) 0.91 (t)

-OH ~1.3 (br s) ~1.6 (br s) ~1.69 (br s) ~1.59 (br s)

Other
1.18 (d, CH₃ at

C2)

0.94 (t, CH₃ of

ethyl)

0.91 (t, CH₃ of

propyl)

Note: 't' denotes a triplet, 'd' a doublet, 'quintet' a five-line multiplet, 'sextet' a six-line multiplet,

'm' a multiplet, and 'br s' a broad singlet. Coupling constants (J) are typically in the range of 6-8

Hz for alkyl chains.

Table 2: ¹³C NMR Chemical Shift (δ) Data for Octanol Isomers (in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_20296-29-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_589-62-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
1-Octanol

(CDCl₃)[3]
2-Octanol

(CDCl₃)

3-Octanol

(CDCl₃)

4-Octanol

(CDCl₃)

C-1 63.11 68.1 29.9 36.5

C-2 32.80 23.3 74.2 29.4

C-3 25.74 39.2 36.9 22.9

C-4 29.40 25.5 25.5 72.8

C-5 29.29 31.8 31.9 31.9

C-6 31.82 29.2 22.7 25.5

C-7 22.67 22.6 14.1 14.0

C-8 14.12 14.0 9.9 14.0

Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The

following is a general methodology for the ¹H and ¹³C NMR analysis of octanol isomers.

1. Sample Preparation:

Weigh approximately 10-20 mg of the octanol isomer into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently invert several times to ensure complete dissolution and

mixing.

2. NMR Spectrometer Setup:

The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
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3. ¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is

typically used.

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover all proton

signals.

Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise ratio.

Relaxation Delay (d1): A relaxation delay of 1-2 seconds should be used.

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good

resolution.

Processing: The Free Induction Decay (FID) should be Fourier transformed with an

exponential line broadening factor of 0.3 Hz. The spectrum should be phased and baseline

corrected. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

4. ¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker

instruments) is used to obtain a spectrum with singlets for each carbon.

Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic molecules.

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C

NMR due to the low natural abundance of the ¹³C isotope.

Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point.

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Processing: The FID should be Fourier transformed with an exponential line broadening

factor of 1-2 Hz. The spectrum should be phased and baseline corrected. The chemical

shifts should be referenced to the solvent signal (CDCl₃ at 77.16 ppm).
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Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of 3-octanol
isomers using NMR spectroscopy.
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Caption: Workflow for Comparative NMR Analysis of Octanol Isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of 3-Octanol Isomers Using NMR
Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609341#comparative-analysis-of-3-octanol-isomers-
using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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